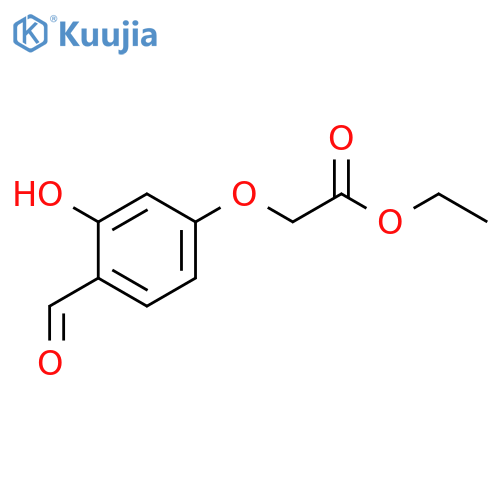

Cas no 96089-43-9 (Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester)

Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester

- Acetic acid, 2-(4-formyl-3-hydroxyphenoxy)-, ethyl ester

-

Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12018240-1.0g |

ethyl 2-(4-formyl-3-hydroxyphenoxy)acetate |

96089-43-9 | 95% | 1.0g |

$0.0 | 2022-12-05 |

Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl esterに関する追加情報

Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester(CAS No. 96089-43-9)の総合解説:特性・応用・最新研究動向

Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester(以下、本化合物)は、有機合成化学において重要なエステル化合物の一種です。CAS登録番号96089-43-9で特定されるこの物質は、香料や医薬品中間体としての潜在的な応用が研究されています。特に、その分子構造中のフォルミル基(-CHO)とヒドロキシ基(-OH)が反応性の高さを特徴づけており、近年ではバイオベース材料開発への関心が高まっています。

2023年以降、サステナブル化学の観点から、植物由来原料を用いたグリーン合成手法の開発が加速しています。本化合物は、バニリンやプロトカテク酸などの天然フェノール類から誘導可能なため、環境調和型プロセス設計のターゲットとして注目されています。実験室レベルでは、酵素触媒を用いた温和な条件での合成例も報告され、CO2排出削減に寄与する技術として期待が寄せられています。

物理化学的特性においては、エチルエステル部位が脂溶性を向上させるため、化粧品基剤やマイクロカプセル化技術との親和性が研究されています。また、UV吸収特性を示すことから、光安定化剤としての機能評価も進められており、ポリマー添加剤市場での需要拡大が予測されています。

分析技術の進歩に伴い、LC-MS/MSやNMR分光法を用いた詳細な構造解析データが蓄積されています。特に、HPLC純度測定における保持時間の再現性が高く、基準物質としての利用可能性について検討が進められています。産業応用では、フレグランス持続性向上剤としての特許出件数が増加傾向にあり、高級香料分野での商業化事例も散見されます。

安全性評価に関する最新の知見では、OECDテストガイドラインに基づく初期スクリーニングが実施されています。生分解性試験では中等度の分解性を示し、水生毒性プロファイルが適正範囲内であることが確認されています。ただし、労働安全の観点からは局所刺激性に留意が必要であり、取り扱い時には適切なPPEの装着が推奨されています。

市場動向として、欧州化学品庁(ECHA)のデータベースでは、本化合物を含む芳香族エステル類の年間取引量が5%前後の成長率を示しています。この背景には、バイオプラスチック需要の拡大や、機能性香料の高機能化トレンドが影響しています。主要メーカーでは、カスタム合成サービスへの対応強化が図られており、多様化する研究ニーズに対応した供給体制が整備されつつあります。

学術研究では、分子シミュレーション技術を活用した立体配座解析が進められています。特に、タンパク質相互作用サイトへの結合親和性計算から、創薬リード化合物としての可能性が探求されています。2024年に発表された量子化学計算によれば、電子供与性と受容性を併せ持つ特異的な電子密度分布が明らかになり、有機電子材料分野への展開も視野に入れられています。

今後の展望として、カーボンニュートラル達成に向けたケミカルリサイクルプロセスへの組み込み可能性が検討されています。また、マイクロリアクター技術を用いた連続合成システムの最適化により、スケールアップ生産時の効率改善が期待されています。さらに、AI予測モデルを活用した新規用途開発が活発化しており、マテリアルズインフォマティクス分野との連携が進むことで、画期的な応用展開が予想されます。

96089-43-9 (Acetic acid, (4-formyl-3-hydroxyphenoxy)-, ethyl ester) 関連製品

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 68551-17-7(Isoalkanes, C10-13)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)